(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-2-yl)methanone
Description
The compound (3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-2-yl)methanone features a pyrrolidine ring substituted at positions 3 and 4 with methoxymethyl and methyl groups, respectively. This moiety is connected via a methanone bridge to a piperidin-2-yl group.
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]-piperidin-2-ylmethanone |
InChI |
InChI=1S/C13H24N2O2/c1-10-7-15(8-11(10)9-17-2)13(16)12-5-3-4-6-14-12/h10-12,14H,3-9H2,1-2H3 |
InChI Key |
ALPBTZBSCQIHOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1COC)C(=O)C2CCCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the alkylation of a pyrrolidine derivative with a methoxymethyl halide, followed by the introduction of a piperidine moiety through nucleophilic substitution. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methoxymethyl Group
The methoxymethyl (-OCH₃) substituent on the pyrrolidine ring undergoes nucleophilic substitution under acidic or microwave-assisted conditions. For example:
-
Reaction with Amines :
In water at 205°C under microwave irradiation, analogous methoxymethyl-pyrrolidine derivatives react with fluoropyridin-2-amine to form substituted pyridin-2-amine products via SNAr (nucleophilic aromatic substitution) or displacement of the methoxy group .
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-(Methoxymethyl)pyrrolidine | 6-Fluoropyridin-2-amine, H₂O, 205°C, MW | 6-(2-(Methoxymethyl)pyrrolidin-1-yl)pyridin-2-amine | 74% |
-
Acid-Catalyzed Cleavage :
Methoxymethyl groups are susceptible to acid hydrolysis, forming hydroxymethyl intermediates, which may further dehydrate or react with nucleophiles .
Amine-Alkylation and Reductive Amination
The secondary amines in the pyrrolidine and piperidine rings participate in alkylation or reductive amination:
-
Formaldehyde Condensation :
Piperidine intermediates react with formaldehyde in methanol using bases like potassium carbonate or tert-butylamine, yielding methylene-bridged derivatives . -
Reductive Amination :
Sodium triacetoxyborohydride (STAB) and paraformaldehyde in dichloroethane (DCE) facilitate N-methylation of piperidine/pyrrolidine amines, as demonstrated in analogous thienopyrimidine syntheses .
Ketone-Mediated Condensation Reactions
The central ketone group enables condensation with amines or hydrazines:
-
Imine Formation :
Reacts with primary amines (e.g., aniline derivatives) under mild acidic conditions to form Schiff bases. -
Hydrazone Synthesis :
Hydrazines yield hydrazones, which are precursors for heterocyclic scaffolds .
Oxidation of Pyrrolidine/Piperidine Rings
The saturated rings undergo oxidation to form lactams or hydroxylated derivatives:
-
Piperidine Oxidation :
Catalytic oxidation with Mn(III) complexes (e.g., [Mn(CF₃SO₃)₂]) in acetic acid converts piperidine to piperidone derivatives . -
Pyrrolidine Functionalization :
Asymmetric epoxidation or hydroxylation via metal catalysts (e.g., Mn-based systems) modifies the pyrrolidine ring .
Stereochemical Considerations
-
Diastereomer Separation :
Racemic mixtures generated during synthesis are resolved via fractional crystallization, chromatography, or HPLC using chiral supports . -
Enantioselective Catalysis :
Mn complexes with chiral ligands (e.g., S,S-N,N′-bis(2-pyridylmethyl)-trans-1,2-diaminocyclohexane) enable enantioselective modifications of the pyrrolidine ring .
Scientific Research Applications
(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-2-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
Exelixis Crystalline Fumarate Salt ()
- Structure: (S)-[3,4-difluoro-2-(2-fluoro-4-iodophenylamino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]-methanone fumarate.
- Key Features :
- Azetidine core with a hydroxylated piperidin-2-yl group.
- Multiple fluorinated and iodinated aromatic substituents.
- Activity : Likely targets kinases or GPCRs; patented by Exelixis for oncology applications.
- Differentiation: The azetidine ring and halogenated aryl group contrast with the target compound’s simpler pyrrolidine and non-halogenated structure, suggesting divergent therapeutic pathways .
(3,3-Dimethylpiperidin-1-yl)[6-(3-fluoro-4-methylphenyl)pyridin-2-yl]methanone ()
- Structure: Dimethylpiperidine linked to a fluorophenylpyridine via methanone.
- Key Features :
- Rigid dimethylpiperidine and fluorinated aromatic system.
- Properties : Moderate lipophilicity (logP ~3.0).
- Differentiation : The dimethylpiperidine group may reduce conformational flexibility compared to the target compound’s methoxymethyl-pyrrolidine, possibly affecting target binding .
(RS)-2,8-Bis(trifluoromethyl)quinolin-4-ylmethanone (B)
- Structure: Trifluoromethyl-substituted quinoline linked to pyridine via methanone.
- Key Features :
- Highly lipophilic trifluoromethyl groups.
- Properties : Extreme lipophilicity (logP > 4) and long half-life.
- Activity : Derived from mefloquine, an antimalarial; may retain antiparasitic activity.
- Differentiation: The quinoline core and halogenation contrast with the target compound’s aliphatic focus, highlighting divergent pharmacokinetic profiles .
(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone ()
- Structure : Pyrrolidine substituted with 3-methylpyridine and phenyl groups.
- Key Features :
- Aromatic phenyl and pyridine moieties.
- Properties : Moderate lipophilicity (logP ~2.8).
- Activity : Commercial availability suggests research use, possibly in GPCR or kinase studies.
- Differentiation : The lack of a piperidine group and presence of phenyl substituents may limit CNS penetration compared to the target compound .
Comparative Data Table
Research Findings and Trends
- Solubility vs. Lipophilicity : The target compound’s methoxymethyl group balances solubility and lipophilicity, unlike halogenated analogs (e.g., B), which prioritize metabolic stability at the expense of solubility.
- CNS Potential: The piperidin-2-yl group in the target compound may enhance brain penetration compared to phenyl or pyridine analogs (e.g., ).
- Target Selectivity : Rigid substituents (e.g., dimethylpiperidine in ) may reduce off-target effects but limit conformational adaptability during binding.
Biological Activity
(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-2-yl)methanone is a compound of interest in pharmacological research due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in various medical contexts.
Chemical Structure
The compound features a pyrrolidine and piperidine moiety, which are known for their roles in modulating neurotransmitter systems. The methoxymethyl group enhances lipophilicity, potentially affecting the compound's ability to cross the blood-brain barrier.
Research indicates that compounds with similar structures often interact with neurotransmitter receptors, particularly those involved in the regulation of sleep and wakefulness. The dual orexin receptor antagonist daridorexant, which shares structural similarities, has shown significant effects on orexin receptors, leading to reduced wakefulness and improved sleep quality .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Receptor Interaction | Potential antagonist activity at orexin receptors (OX1R and OX2R) |
| CNS Effects | May influence sleep patterns and anxiety-related behaviors |
| Pharmacokinetics | Expected to have favorable absorption and distribution characteristics due to its lipophilic nature |
Case Studies
- Sleep Disorders : In studies involving similar compounds, such as daridorexant, significant improvements in sleep latency and total sleep time were observed. These effects were attributed to the antagonism of orexin receptors .
- Anxiety Models : Animal studies demonstrated that related compounds could attenuate anxiety responses in models like the rat fear-potentiated startle paradigm. This suggests that this compound may also exhibit anxiolytic properties .
Research Findings
Recent pharmacological studies have focused on the structure-activity relationship (SAR) of similar compounds. Key findings include:
- Potency at Orexin Receptors : Compounds with structural similarities have shown competitive antagonism at both OX1R and OX2R with low nanomolar affinity, indicating potential effectiveness in modulating wakefulness .
- Metabolic Pathways : The metabolism of such compounds is primarily mediated by CYP3A4, which plays a significant role in drug interactions and bioavailability .
Q & A
Q. Key Reaction Conditions :
- Temperature: 0–25°C (to minimize side reactions).
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
- Catalysts: Triethylamine (TEA) for acid scavenging.
Basic: Which analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the pyrrolidine and piperidine rings. For example, the methoxymethyl group (δ ~3.3 ppm for OCH₃) and methyl substituents (δ ~1.2–1.5 ppm) are diagnostic .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode, [M+H]+ ion).
- HPLC Purity Analysis : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to verify ≥95% purity .
Advanced: How can researchers optimize the synthesis yield while minimizing side products?
Methodological Answer:
- Design of Experiments (DoE) : Vary parameters like reaction time, temperature, and stoichiometry. For example, increasing the molar ratio of the pyrrolidine precursor to 1.2 equivalents improves coupling efficiency .
- In Situ Monitoring : Use FTIR to track carbonyl activation (disappearance of the starting material’s C=O stretch at ~1700 cm⁻¹).
- Byproduct Mitigation : Add molecular sieves to absorb water, preventing hydrolysis of the activated intermediate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
